molecular formula C13H17FN2O4S B263234 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No. B263234
M. Wt: 316.35 g/mol
InChI Key: DLTVCOKPGGIECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide, also known as FMP4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl piperidine derivatives and has shown promising results in various research fields.

Scientific Research Applications

1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has been used in a wide range of scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against several enzymes, including proteasome, cathepsin, and chymotrypsin-like protease. This makes 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide a potential candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide is based on its ability to bind to the active site of the target enzyme and inhibit its activity. This inhibition can be reversible or irreversible depending on the nature of the enzyme and the specific interactions between 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide and the enzyme.
Biochemical and Physiological Effects:
1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been found to modulate the immune response and regulate apoptosis, which makes it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide. One potential area of research is the development of new drugs based on 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide for the treatment of various diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide on different enzymes and biological processes. Finally, the optimization of the synthesis and purification methods for 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

The synthesis of 1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide involves the reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a pure product that can be further purified using standard techniques.

properties

Product Name

1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Molecular Formula

C13H17FN2O4S

Molecular Weight

316.35 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C13H17FN2O4S/c1-20-12-3-2-10(8-11(12)14)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)

InChI Key

DLTVCOKPGGIECU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)F

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.